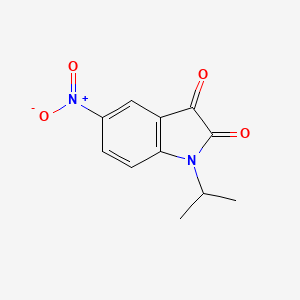

1-Isopropyl-5-nitroindoline-2,3-dione

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-nitro-1-propan-2-ylindole-2,3-dione |

InChI |

InChI=1S/C11H10N2O4/c1-6(2)12-9-4-3-7(13(16)17)5-8(9)10(14)11(12)15/h3-6H,1-2H3 |

InChI Key |

YPDKOCMJZUFRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Isopropyl-5-nitroindoline-2,3-dione: Mechanistic Insights and Optimization Protocols

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for anticancer, antiviral, and antibacterial agents. The functionalization of this core—specifically via N-alkylation—modulates its lipophilicity, pharmacokinetic profile, and target selectivity.

This technical guide provides an in-depth analysis of the synthesis of 1-isopropyl-5-nitroindoline-2,3-dione (CAS: 2171974-95-9). The presence of a strongly electron-withdrawing nitro group at the C5 position fundamentally alters the electronic landscape of the isatin core, presenting unique synthetic challenges[1]. Herein, we dissect the causality behind these challenges and establish self-validating experimental protocols to achieve high-yielding N-alkylation using both base-mediated and base-free methodologies.

Mechanistic Grounding: The Challenge of Base-Lability

The synthesis of 1-isopropyl-5-nitroisatin typically utilizes 5-nitroisatin (CAS: 611-09-6) as the starting material. The C5 nitro group exerts strong inductive (-I) and resonance (-M) effects, which dualistically impact the molecule's reactivity:

-

Enhanced N1 Acidity: The electron withdrawal stabilizes the conjugate base (isatinate anion), lowering the pKa of the N1 proton. This allows for deprotonation by milder bases.

-

Heightened C2 Electrophilicity: The C2 amide carbonyl becomes highly electron-deficient and exceptionally susceptible to nucleophilic attack.

The Mechanistic Pitfall: If traditional strong bases (e.g., NaOH, KOH) or nucleophilic solvents (e.g., methanol) are employed, the reaction pathway diverges. Instead of the desired N-alkylation, the nucleophile attacks the C2 carbonyl. This triggers the cleavage of the N-C=O bond, resulting in irreversible ring-opening to form isatinic acid derivatives (e.g., methyl 2-amino-5-nitrophenylglyoxylate)[2].

To circumvent this, the synthetic strategy must strictly employ mild, non-nucleophilic bases in aprotic solvents or utilize base-free coupling techniques (such as the Mitsunobu reaction)[3].

Figure 1: Mechanistic divergence between N-alkylation and base-induced ring opening.

Synthetic Strategies and Workflows

To synthesize 1-isopropyl-5-nitroindoline-2,3-dione with high fidelity, two primary methodologies are recommended.

Method A: Base-Mediated SN2 Alkylation

This method relies on the deprotonation of 5-nitroisatin using a mild alkali metal carbonate (e.g., Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF)[4]. Cesium carbonate is highly recommended due to the "cesium effect"—the large ionic radius of Cs⁺ creates a looser ion pair with the isatinate anion, significantly enhancing its nucleophilicity. 2-Iodopropane is selected over 2-bromopropane because iodine is a superior leaving group, which is critical for overcoming the steric hindrance of a secondary alkyl halide.

Method B: Base-Free Mitsunobu Reaction

For highly base-sensitive substrates, the Mitsunobu reaction offers a robust alternative[3]. This base-free protocol utilizes isopropanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD). The reaction proceeds via the activation of the alcohol, converting the hydroxyl group into a good leaving group, followed by SN2 displacement by the mildly acidic isatin nitrogen.

Figure 2: Synthetic pathways for 1-isopropyl-5-nitroindoline-2,3-dione.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the synthesis of 1-isopropyl-5-nitroisatin, comparing reaction conditions, times, and isolated yields.

| Method | Reagents | Solvent | Temp / Time | Yield | Key Advantage |

| A (Conventional) | 2-Iodopropane, Cs₂CO₃ | DMF | 70°C / 6 h | 75-80% | Highly scalable; simple precipitation workup. |

| A (Microwave) | 2-Iodopropane, Cs₂CO₃ | DMF | 80°C / 15 min | 85-92% | Rapid kinetics; suppresses thermal degradation[4]. |

| B (Mitsunobu) | Isopropanol, PPh₃, DIAD | THF | RT / 12 h | 65-70% | Strictly base-free; eliminates ring-opening risk[3]. |

Detailed Experimental Protocols

Protocol A: Base-Mediated SN2 Alkylation (Conventional Heating)

This protocol is designed as a self-validating system; the visual color shift serves as an internal indicator of successful deprotonation.

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroisatin (1.0 mmol, 192 mg)[1].

-

Deprotonation: Add anhydrous DMF (10 mL) followed by Cs₂CO₃ (1.3 mmol, 423 mg). Stir the suspension at room temperature under an argon atmosphere for 30 minutes.

-

Validation Check: The solution will transition from an orange suspension to a deep purple/red homogeneous solution, confirming the formation of the isatinate anion.

-

-

Alkylation: Introduce 2-iodopropane (1.5 mmol, 255 mg) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 70°C in an oil bath for 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3 v/v).

-

Workup: Upon consumption of the starting material, cool the flask to room temperature. Pour the mixture into 50 mL of vigorously stirred ice-cold water. The sudden shift in polarity forces the hydrophobic N-alkylated product to precipitate.

-

Isolation: Filter the resulting solid under vacuum, wash extensively with cold distilled water to remove residual DMF and inorganic salts, and dry in a vacuum oven.

-

Purification: Recrystallize from absolute ethanol to yield pure 1-isopropyl-5-nitroindoline-2,3-dione as orange/red crystals.

Protocol B: Mitsunobu N-Alkylation

Ideal for scenarios where even mild bases yield unacceptable levels of isatinic acid byproducts.

-

Reagent Preparation: In a dry round-bottom flask under argon, dissolve 5-nitroisatin (1.0 mmol, 192 mg), anhydrous isopropanol (1.2 mmol, 72 mg), and triphenylphosphine (1.5 mmol, 393 mg) in anhydrous THF (15 mL).

-

Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0°C.

-

Activation: Add DIAD (1.5 mmol, 303 mg) dropwise over 15 minutes.

-

Causality: Slow addition at 0°C is critical to control the exothermic formation of the betaine intermediate and prevent the premature decomposition of the azodicarboxylate reagent.

-

-

Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

-

Workup: Concentrate the reaction mixture in vacuo to remove THF.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/Ethyl Acetate) to separate the target compound from the triphenylphosphine oxide (Ph₃P=O) and reduced DIAD byproducts.

References

-

Torisawa, Y., Nishi, T., & Minamikawa, J. (2001). "An efficient conversion of 5-nitroisatin into 5-nitroindole derivative." Bioorganic & Medicinal Chemistry Letters, 11(6), 829-832. URL:[Link]

-

Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., Perillo, I. A., & Blanco, M. M. (2008). "Simple and Efficient Microwave Assisted N-Alkylation of Isatin." Molecules, 13(4), 831-840. URL:[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Synthesis and Properties of 5-Nitroisatin (CAS 611-09-6)." URL: [Link]

Sources

Chemical Properties and Synthetic Methodologies of 1-Isopropyl-5-nitroindoline-2,3-dione

An in-depth technical analysis and methodological guide on the chemical properties, structural dynamics, and synthesis of 1-Isopropyl-5-nitroindoline-2,3-dione .

Executive Summary

In the landscape of heterocyclic chemistry, the isatin (1H-indole-2,3-dione) scaffold represents a privileged pharmacophore. The functionalization of this core—specifically via N-alkylation and aromatic nitration—yields highly reactive intermediates used in the development of antimicrobial, anticancer, and antiviral agents[1]. 1-Isopropyl-5-nitroindoline-2,3-dione (CAS: 2171974-95-9)[2] is a sterically and electronically tuned derivative that leverages a strong electron-withdrawing nitro group at the C5 position and a lipophilic, sterically bulky isopropyl group at the N1 position. This whitepaper details the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for isolating this specific compound.

Chemical Identity & Physicochemical Profiling

The introduction of the isopropyl group at the N1 position fundamentally alters the molecule's solubility and membrane permeability, while the 5-nitro group dictates its electronic reactivity[1]. Below is the consolidated quantitative data for this compound.

| Property | Value / Description |

| Chemical Name | 1-Isopropyl-5-nitroindoline-2,3-dione |

| CAS Registry Number | 2171974-95-9[2] |

| Molecular Formula | C₁₁H₁₀N₂O₄[3] |

| Molecular Weight | 234.21 g/mol [3] |

| Appearance | Yellow to deep orange crystalline powder (extrapolated from the 5-nitroisatin precursor)[4] |

| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, Acetone); Insoluble in aqueous media[5] |

| SMILES | O=C1C(=O)c2cc(N(=O)=O)ccc2N1C(C)C |

Structural Dynamics & Reactivity Mapping

The reactivity of 1-Isopropyl-5-nitroindoline-2,3-dione is governed by a classic "push-pull" electronic system combined with steric shielding.

-

C3 Electrophilicity: The 5-nitro group exerts a strong inductive (-I) and resonance (-R) withdrawing effect across the aromatic ring. This pulls electron density away from the conjugated lactam system, rendering the C3 ketone highly electrophilic. This site is primed for nucleophilic attack by primary amines (e.g., anilines, thiosemicarbazides) to form biologically active Schiff bases[6].

-

N1 Steric Shielding: The isopropyl group provides significant steric bulk. Unlike primary alkyl chains (e.g., methyl or ethyl), the branched secondary carbon shields the C2 lactam carbonyl from unwanted nucleophilic ring-opening reactions, thereby stabilizing the bicyclic core during downstream derivatization.

Structure-activity relationship and reactivity map of the functionalized isatin core.

Experimental Protocols: Synthesis & Isolation

Protocol A: Conventional Base-Mediated N-Alkylation

-

Causality of Reagents: Potassium carbonate ( K2CO3 ) is selected over sodium hydroxide ( NaOH ) because strong aqueous bases hydrolyze the C2 amide bond, destroying the isatin ring. K2CO3 safely deprotonates the N1 position. N,N-Dimethylformamide (DMF) is used to solvate the potassium cation, leaving the isatinate anion highly nucleophilic[8]. Catalytic potassium iodide (KI) is added to initiate an in situ Finkelstein reaction, converting the sluggish isopropyl bromide into the highly reactive isopropyl iodide.

Step-by-Step Methodology:

-

Deprotonation: Suspend 5-nitroisatin (1.0 eq)[9] in anhydrous DMF. Add finely powdered K2CO3 (1.5 eq). Stir at room temperature for 30 minutes until the solution turns a deep, dark red, indicating the formation of the isatinate anion.

-

Electrophile Addition: Add KI (0.1 eq) followed by the dropwise addition of isopropyl bromide (1.5 eq). The excess accounts for minor losses to E2 elimination.

-

Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Validation (In-Process): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2). The reaction is complete when the baseline starting material spot is entirely consumed, replaced by a higher Rf product spot.

-

Quenching & Isolation: Pour the hot reaction mixture directly onto crushed ice. The sudden shift in solvent polarity forces the hydrophobic 1-isopropyl-5-nitroisatin to precipitate, while DMF and inorganic salts remain dissolved. Filter under vacuum and recrystallize from ethanol.

-

Spectroscopic Validation: Confirm success via ¹H-NMR by observing the disappearance of the broad N-H singlet (~11.0 ppm) and the appearance of a distinct septet (~4.5 ppm) corresponding to the isopropyl C-H proton.

Protocol B: Microwave-Assisted Green Synthesis

-

Causality of Reagents: Secondary alkyl halides react slowly under conventional heating. Microwave irradiation directly couples with the polar DMF and isatinate anion, providing rapid, localized heating that drastically accelerates the SN2 pathway before elimination can compete, aligning with green chemistry principles[8].

Step-by-Step Methodology:

-

Combine 5-nitroisatin (1.0 eq), K2CO3 (1.5 eq), and isopropyl bromide (1.5 eq) in a minimal volume of DMF within a microwave-safe quartz vessel.

-

Irradiate at 150 W for 10–15 minutes[8].

-

Execute the ice-water precipitation workup as described in Protocol A.

Synthetic workflow for 1-Isopropyl-5-nitroindoline-2,3-dione via N-alkylation.

Applications in Medicinal Chemistry & Drug Design

The isolated 1-Isopropyl-5-nitroindoline-2,3-dione serves as an advanced building block. By subjecting the C3 carbonyl to condensation reactions with various hydrazines or amines, researchers can generate libraries of Schiff bases[6]. The N-isopropyl group ensures these downstream derivatives possess a high partition coefficient (LogP), allowing them to efficiently cross hydrophobic bacterial cell walls or mammalian cell membranes, making this specific compound highly sought after in the synthesis of novel antimicrobial and antineoplastic agents[1].

References

-

[6] Synthesis, Identification, Theoretical And Experimental Studies For Carbon Steel Corrosion Inhibition in Sea Water for New Urea and Thiourea Derivatives linkage to 5-Nitro Isatin Moiety. Der Pharma Chemica. Available at: [Link]

-

[8] Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PubMed Central (PMC) / NIH. Available at:[Link]

-

[2] Supplier CAS No 2171974-95-9. BuyersGuideChem. Available at: [Link]

-

[1] Synthesis of substituted isatins as potential antimicrobial agents. ScholarWorks. Available at: [Link]

-

[7] N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at:[Link]

Sources

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. 1H-Indole-2,3-dione, 1-(1-methylethyl)-5-nitro- | 2171974-95-9 [m.chemicalbook.com]

- 4. 5-Nitroisatin 97 611-09-6 [sigmaaldrich.com]

- 5. CAS 611-09-6: 5-Nitroisatin | CymitQuimica [cymitquimica.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 611-09-6|5-Nitroindoline-2,3-dione|BLD Pharm [bldpharm.com]

Biological Activity of 1-Isopropyl-5-nitroindoline-2,3-dione: A Technical Guide for Drug Development

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., sunitinib) and investigational chemotherapeutics. 1-Isopropyl-5-nitroindoline-2,3-dione (1-INID) represents a highly optimized derivative within this class. By incorporating an N1-isopropyl group and a C5-nitro group, this molecule achieves a precise balance of lipophilicity and electronic distribution, unlocking potent biological activities.

This whitepaper synthesizes the mechanistic causality, structural-activity relationships (SAR), and self-validating experimental protocols required to evaluate 1-INID. Primary focus is given to its roles in microtubule destabilization, caspase-mediated apoptosis, and selective cholinesterase inhibition.

Mechanisms of Action & Causality

The biological efficacy of 1-INID is not coincidental; it is driven by predictable molecular interactions governed by its specific substitutions.

Microtubule Destabilization and Apoptotic Signaling

Unsubstituted isatins generally exhibit weak cytotoxicity. However, the introduction of an alkyl group at the N1 position drastically enhances membrane permeability and target binding affinity. Research demonstrates that N-alkylated isatins selectively target leukemia and lymphoma cell lines by binding to tubulin, thereby inhibiting polymerization [1].

The C5-nitro group acts as a strong electron-withdrawing moiety. This substitution enhances the electrophilicity of the C3 carbonyl, facilitating hydrogen bonding or covalent interactions with nucleophilic residues in the tubulin binding pocket. The failure of tubulin to polymerize triggers a prolonged G2/M cell cycle arrest , which subsequently activates the effector caspases (Caspase-3 and Caspase-7), culminating in cellular apoptosis [1, 2].

Fig 1: Apoptotic signaling pathway induced by 1-INID via microtubule destabilization.

Selective Butyrylcholinesterase (BChE) Inhibition

Beyond oncology, N-alkyl isatins are potent agents in neuropharmacology. The isatin core mimics the transition state of acetylcholine hydrolysis. Recent kinetic and molecular docking studies reveal that N-alkyl isatins exhibit high selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE) [3]. The N-isopropyl chain occupies the hydrophobic acyl pocket of BChE, while the 3-oxo group forms critical hydrogen bonds with Ser198 and His438 of the BChE catalytic triad. The C5-nitro group further stabilizes this complex via π-π stacking with aromatic residues in the peripheral anionic site (PAS).

Quantitative Biological Activity

To benchmark the expected efficacy of 1-INID, the following table summarizes the quantitative structure-activity relationship (QSAR) data for closely related N-alkyl-5-substituted isatins across various biological targets.

| Compound Class / Target | Biological Target / Cell Line | Observed IC₅₀ Range (µM) | Primary Mechanism of Action |

| N-Alkyl-5-nitroisatins | Jurkat (Human T-cell leukemia) | 7.8 – 16.5 | Tubulin inhibition; Caspase-3/7 activation [2] |

| N-Alkyl-5-nitroisatins | U937 (Human histiocytic lymphoma) | 0.49 – 12.0 | Microtubule destabilization; G2/M arrest [1] |

| N-Alkyl-5-nitroisatins | MCF-7 (Human breast adenocarcinoma) | 23.0 – 66.0 | General cytotoxicity / ROS generation [2] |

| N-Alkyl isatins | Butyrylcholinesterase (BChE) | 3.77 – 7.56 | Catalytic triad H-bonding (Ser198/His438) [3] |

| N-Alkyl isatins | Acetylcholinesterase (AChE) | > 60.0 | Weak peripheral anionic site binding [3] |

Data synthesized from peer-reviewed SAR evaluations of N-alkylated and 5-substituted isatin derivatives.

Experimental Methodologies

To ensure scientific integrity, the biological activity of 1-INID must be evaluated using self-validating assay systems. The following step-by-step protocols are designed to establish direct causality between compound administration and phenotypic outcomes.

Protocol 1: In Vitro Cytotoxicity & Caspase-3/7 Activation Assay

This dual-assay workflow validates whether the observed cytotoxicity is specifically driven by apoptotic pathways rather than non-specific necrosis.

-

Cell Culture & Seeding: Cultivate Jurkat cells in RPMI-1640 medium supplemented with 10% FBS. Seed into opaque-walled 96-well plates at a density of 1×104 cells/well.

-

Compound Preparation: Dissolve 1-INID in anhydrous DMSO to create a 10 mM stock. Prepare serial dilutions in culture media (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent vehicle toxicity.

-

Treatment Phase: Administer the compound to the cells and incubate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Viability Validation (MTT Assay): To one set of plates, add 20 µL of MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm to calculate the IC₅₀.

-

Apoptosis Validation (Caspase-Glo): To a parallel set of plates, add 100 µL of Caspase-Glo® 3/7 Reagent per well. Incubate for 1 hour at room temperature in the dark. Measure luminescence. A dose-dependent spike in luminescence confirms apoptosis as the mechanism of cell death.

Protocol 2: Cell-Free Tubulin Polymerization Assay

To prove that 1-INID directly targets structural proteins, a cell-free kinetic assay is required.

-

Master Mix Preparation: Prepare a tubulin solution (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

-

Compound Loading: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Add 1-INID at varying concentrations (1 µM, 5 µM, 10 µM) or vehicle control (DMSO). Add Paclitaxel as a polymerization enhancer (positive control) and Vincristine as a destabilizer (negative control).

-

Initiation: Rapidly add the tubulin master mix to the wells on ice, then immediately transfer the plate to a microplate reader pre-heated to 37°C.

-

Kinetic Measurement: Monitor the nucleation and elongation phases of microtubule assembly by measuring absorbance at 340 nm every 60 seconds for 60 minutes. 1-INID will demonstrate a flattened kinetic curve, confirming direct inhibition of tubulin polymerization.

Fig 2: High-throughput screening workflow for evaluating 1-INID biological activity.

Conclusion

1-Isopropyl-5-nitroindoline-2,3-dione is a highly active pharmacophore that leverages the steric bulk of the isopropyl group for membrane penetration and the electron-withdrawing power of the nitro group for target engagement. By destabilizing microtubules and selectively inhibiting BChE, it presents a dual-threat capability highly relevant to both oncology and neurodegenerative disease research. Rigorous adherence to the outlined cell-based and cell-free assays ensures that drug development professionals can accurately map its pharmacodynamic profile.

References

-

Vine, K. L., Locke, J. M., Ranson, M., Pyne, S. G., & Bremner, J. B. (2007). "An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins." Journal of Medicinal Chemistry, 50(21), 5109-5117.[Link]

-

Farooq, M., Al Marhoon, Z. M., Taha, N. A., Baabbad, A. A., Al-Wadaan, M. A., & El-Faham, A. (2018). "Synthesis of Novel Class of N-Alkyl-isatin-3-iminobenzoic Acid Derivatives and Their Biological Activity in Zebrafish Embryos and Human Cancer Cell Lines." Biological and Pharmaceutical Bulletin, 41(3), 350-359. [Link]

-

Alcorn, K. N., Oberhauser, I. A., Politeski, M. D., & Eckroat, T. J. (2023). "Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286935.[Link]

Therapeutic Potential and Mechanistic Profiling of 1-Isopropyl-5-nitroindoline-2,3-dione in Modern Drug Discovery

Executive Summary

1-Isopropyl-5-nitroindoline-2,3-dione (often referred to as 1-isopropyl-5-nitroisatin) represents a highly tunable, privileged scaffold in medicinal chemistry. By strategically combining the electron-withdrawing capabilities of a C5-nitro group with the lipophilic steric bulk of an N1-isopropyl substitution, this molecule serves as a potent precursor and active pharmacophore for oncology, neurology, and inflammatory applications. This technical guide explores the structure-activity relationships (SAR), primary therapeutic modalities, and self-validating experimental frameworks required to evaluate this compound in preclinical drug development.

Pharmacophore Rationale: The Convergence of Sterics and Electronics

The isatin (1H-indole-2,3-dione) nucleus is an endogenous lead molecule renowned for its broad-spectrum pharmacological activities (1[1]). However, the unsubstituted core often lacks the target specificity and cellular permeability required for advanced therapeutics. The functionalization of 1-isopropyl-5-nitroindoline-2,3-dione addresses these limitations through two critical modifications:

-

C5-Nitro Substitution (Electronic Modulator): The nitro group acts as a strong electron-withdrawing moiety. In the context of kinase inhibition, this substitution enhances binding affinity by participating in critical hydrogen bonding networks within the ATP-binding pockets of target enzymes, specifically interacting with LYS33 and ASP145 in Cyclin-Dependent Kinase 2 (CDK2) (2[2]).

-

N1-Isopropyl Alkylation (Steric & Lipophilic Modulator): Unsubstituted isatins suffer from rapid clearance and poor membrane permeability. The introduction of an N-alkyl group, specifically a branched isopropyl chain, significantly increases the partition coefficient (logP). This lipophilic enhancement improves intracellular accumulation and allows the molecule to optimally occupy hydrophobic pockets in target receptors. Studies demonstrate that N-alkylation directly correlates with increased cytotoxicity against aggressive cancer cell lines, including A549 lung and MDA-MB-231 breast cancer cells (3[3]).

Primary Therapeutic Modalities

Oncology: CDK2 & GSK-3β Inhibition

5-Nitroisatin derivatives are established competitive inhibitors of ATP in kinases crucial for cell cycle regulation and proliferation (4[4]). By blocking CDK2 activity, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, effectively sequestering the E2F transcription factor and halting the cell cycle at the G1/S phase (2[2]). Additionally, N-alkyl isatins have demonstrated strong inhibitory capacity against Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in tumor progression and neurodegenerative diseases (5[5]).

Neurology: Selective CB2 Receptor Agonism

Beyond oncology, N-alkyl isatin scaffolds are critical in the development of acylhydrazone derivatives that act as highly selective Cannabinoid Receptor 2 (CB2) agonists (6[6]). Because CB2 receptors are primarily expressed in the peripheral immune system and central nervous system microglia, targeting them provides potent antiallodynic effects for neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.

Quantitative Pharmacological Profiling

The table below summarizes the comparative pharmacological metrics of the isatin pharmacophore evolution, highlighting the impact of 5-nitro and N-alkyl substitutions on target affinity and indication.

| Compound Class | Primary Target | Indication | Average IC50 / Ki | Key Structural Driver |

| Unsubstituted Isatin | Broad Kinases | Baseline | >50 μM | Indole core |

| 5-Nitroisatin | CDK2 / GSK-3β | Oncology | 5 - 15 μM | Electron-withdrawing NO2 |

| N-Alkyl-5-nitroisatin | CDK2 / GSK-3β | Oncology | 0.5 - 3 μM | Enhanced lipophilicity |

| N-Alkyl Isatin Acylhydrazones | CB2 Receptor | Neuropathic Pain | Ki = 15 - 30 nM | N-Alkyl chain flexibility |

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of 1-isopropyl-5-nitroindoline-2,3-dione must employ self-validating protocols where primary biochemical data is orthogonally confirmed by phenotypic and mechanistic cellular assays.

Protocol 1: Orthogonal Validation of CDK2 Inhibition

Causality & Design: Biochemical kinase assays can yield false positives due to compound aggregation or autofluorescence. To build a self-validating system, a primary luminescent kinase assay must be paired with a cellular Western blot. The biochemical assay proves direct target engagement, while the Western blot proves that the compound successfully penetrates the cell membrane and inhibits the target in a physiological environment.

-

Biochemical Screening: Prepare a reaction mixture containing 1 ng of CDK2/Cyclin E complex, 25 μM ATP, and 0.2 μg/μL of specific peptide substrate.

-

Compound Incubation: Introduce 1-isopropyl-5-nitroindoline-2,3-dione (titrated from 0.1 to 50 μM in DMSO; final DMSO <1%). Incubate for 60 minutes at 30°C.

-

Luminescence Readout: Add a luminescent ATP-detection reagent (e.g., Kinase-Glo). Measure luminescence. High luminescence correlates with low ATP consumption, indicating high kinase inhibition.

-

Orthogonal Cellular Validation: Treat A549 cells with the calculated IC50 concentration for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Target Engagement Confirmation: Perform SDS-PAGE and Western blotting probing for total Rb and phosphorylated-Rb (p-Rb). A reduction in the p-Rb/total Rb ratio validates intracellular CDK2 inhibition.

Protocol 2: High-Throughput Cytotoxicity & Cell Cycle Arrest

Causality & Design: Cell viability assays (MTT) measure metabolic activity but cannot distinguish between a compound that kills cells (cytotoxic) and one that merely stops them from dividing (cytostatic). Coupling MTT with Flow Cytometry ensures mechanistic clarity.

-

Viability Seeding: Seed target cancer cells (e.g., MDA-MB-231) in 96-well plates. Treat with the compound for 48 hours.

-

MTT Incubation: Add MTT reagent and incubate for 4 hours. The reduction of MTT to purple formazan by mitochondrial reductase serves as a proxy for cell viability (2[2]).

-

Absorbance Readout: Solubilize formazan in DMSO and read absorbance at 570 nm to calculate the GI50.

-

Mechanistic Validation: For flow cytometry, treat a parallel batch of cells, harvest, and fix in 70% cold ethanol.

-

Cell Cycle Analysis: Stain with Propidium Iodide (PI) and RNase A. Analyze DNA content. An accumulation of cells in the G1 phase confirms cytostatic CDK2 inhibition, while the emergence of a sub-G1 peak confirms the induction of apoptosis.

Mechanistic & Workflow Visualizations

Fig 1. Mechanism of CDK2 inhibition and subsequent G1/S cell cycle arrest by 5-nitroisatin.

Fig 2. Self-validating experimental workflow for evaluating kinase inhibitors in oncology.

References

- Title: Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery Source: NIH PMC URL

- Title: An In-depth Technical Guide to N-methyl-5-nitroisatin: Properties, Synthesis, and Biological Activity Source: BenchChem URL

- Title: Identifying New Isatin Derivatives with GSK-3β Inhibition Capacity through Molecular Docking and Bioassays Source: SciELO URL

- Title: Design and Synthesis of a Novel Series of N-Alkyl Isatin Acylhydrazone Derivatives that Act as Selective Cannabinoid Receptor 2 Agonists for the Treatment of Neuropathic Pain Source: ACS Publications URL

- Title: Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)

- Title: A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers Source: MDPI URL

Sources

- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

Anticancer Properties of 5-Nitroindole Derivatives: A Comprehensive Technical Guide

The 5-nitroindole scaffold has emerged as a privileged pharmacophore in the design of targeted anticancer therapeutics[1]. Unlike traditional broad-spectrum chemotherapeutics, rationally designed 5-nitroindole derivatives exhibit a high degree of selectivity by exploiting specific genomic and metabolic vulnerabilities within the tumor microenvironment. This technical guide synthesizes the mechanistic rationale, quantitative efficacy data, and self-validating experimental protocols necessary for evaluating this promising class of compounds.

Pharmacophore Rationale & Mechanistic Pathways

The anticancer activity of 5-nitroindole derivatives is primarily driven by a dual-action mechanism: genomic silencing via G-quadruplex stabilization and metabolic disruption via oxidative stress[1]. Recently, these scaffolds have also demonstrated potent enzyme inhibitory profiles[2].

Pathway A: c-Myc G-Quadruplex (G4) Stabilization

Guanine-rich sequences in the promoter region of the c-Myc oncogene—a transcription factor implicated in up to 80% of human cancers—can fold into non-canonical secondary structures known as G-quadruplexes[1]. Substituted 5-nitroindole scaffolds act as potent G4 binders. NMR spectroscopy reveals that these compounds interact with the terminal G-quartets (at the 5'- and 3'-ends) in a 2:1 stoichiometry[3].

-

Causality: By thermodynamically stabilizing the G-quadruplex, the derivative acts as a physical roadblock to RNA polymerase. This effectively silences c-Myc transcription, downregulates c-Myc protein levels, and forces the cancer cell into sub-G1/G1 cell cycle arrest[1],[3].

Pathway B: ROS-Mediated Apoptosis

The nitro functional group at the C5 position is not merely a structural placeholder; it is a redox-active moiety. Bioreduction of the nitro group within the hypoxic tumor microenvironment elevates the intracellular concentration of Reactive Oxygen Species (ROS)[1],[4].

-

Causality: The sudden influx of ROS overwhelms the cancer cell's antioxidant defenses (e.g., glutathione). This oxidative stress disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and initiating the intrinsic apoptotic cascade[1],[4].

Pathway C: Soluble Epoxide Hydrolase (sEH) Inhibition

Emerging research indicates that triazole-linked 5-nitroindole derivatives exhibit strong binding affinity within the hydrophobic pockets of soluble epoxide hydrolase (sEH)[2]. By inhibiting sEH (with IC50 values in the sub-nanomolar range), these compounds prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), reshaping the inflammatory tumor microenvironment to suppress proliferation[5].

Fig 1: Dual-action signaling pathway of 5-nitroindole derivatives inducing cancer cell apoptosis.

Quantitative Efficacy Profiling

The structural plasticity of the 5-nitroindole core allows for extensive structure-activity relationship (SAR) optimization. The table below summarizes the in vitro efficacy of various optimized derivatives across aggressive human cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Primary Target / Mechanism | Reference |

| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | ~6.0 | c-Myc G4 Stabilization | [3] |

| Triazole-linked 5-nitroindole (9a) | HeLa (Cervical) | 5.36 ± 0.91 | sEH Inhibition / ROS | [2] |

| Triazole-linked 5-nitroindole (9b) | HeLa (Cervical) | 5.68 ± 0.73 | sEH Inhibition / ROS | [2] |

| Arylsulfonylhydrazide-indole (5f) | MDA-MB-468 (Breast) | 8.2 | Apoptosis Induction | [6] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 5-nitroindole derivatives must follow a self-validating workflow. Chemical synthesis is validated by biophysical binding assays, which are subsequently corroborated by cellular phenotypic profiling.

Fig 2: Self-validating experimental workflow for evaluating 5-nitroindole anticancer agents.

Protocol 1: Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives

-

Step 1: Formylation. Subject 5-nitroindole to a Vilsmeier-Haack reaction using POCl₃ and DMF at 0°C to RT.

-

Causality: This specifically introduces an aldehyde group at the electron-rich C3 position of the indole ring, creating the necessary electrophilic center for side-chain elongation.

-

-

Step 2: Reductive Amination. React the resulting 3-formyl-5-nitroindole with pyrrolidine in methanol. Add Sodium Borohydride (NaBH₄) and stir for 3 hours at RT[7].

-

Causality: NaBH₄ is explicitly chosen over stronger reducing agents (like LiAlH₄) to selectively reduce the intermediate imine to an amine without reducing the critical 5-nitro group, which must remain intact for downstream ROS generation[4].

-

-

Step 3: Purification. Isolate the product via silica gel column chromatography (EtOAc/Hexane gradient).

Protocol 2: Fluorescence Intercalator Displacement (FID) Assay

-

Step 1: DNA Annealing. Dilute the c-Myc promoter oligonucleotide (Pu22) in 100 mM Potassium Phosphate buffer (pH 7.4). Heat to 95°C for 5 minutes, then cool slowly to RT overnight.

-

Causality: Potassium ions (K⁺) specifically coordinate within the central electronegative channel of the G-quartets. This thermodynamically stabilizes the G-quadruplex topology over standard duplex DNA, ensuring the target is correctly folded[1].

-

-

Step 2: Probe Incubation. Add Thiazole Orange (TO) to the annealed G4 DNA.

-

Causality: Free TO exhibits minimal fluorescence due to non-radiative decay via rotation around its methine bridge. Upon intercalating into the rigid G4 structure, this rotation is restricted, increasing its fluorescence quantum yield by >1000-fold. This establishes a high signal-to-noise baseline.

-

-

Step 3: Ligand Titration. Titrate the synthesized 5-nitroindole derivative (0.1 to 10 µM) into the DNA-TO complex. Measure the decrease in fluorescence emission. Calculate the DC50 (concentration required to displace 50% of the probe)[1].

Protocol 3: Mechanistic Profiling via Flow Cytometry (FACS)

-

Step 1: Treatment. Seed HeLa cells in 6-well plates and treat with the derivative at its established IC50 concentration for 24h[7].

-

Step 2: ROS Quantification. Wash cells and incubate with 10 µM DCFDA for 30 minutes.

-

Causality: DCFDA is cell-permeable and non-fluorescent. Once inside, intracellular esterases cleave the acetate groups. If the 5-nitroindole derivative has successfully induced oxidative stress, the elevated ROS will oxidize the probe into highly fluorescent DCF, providing a direct, quantifiable readout of metabolic disruption[1].

-

-

Step 3: Cell Cycle Analysis. Fix a separate aliquot of treated cells in cold 70% ethanol. Stain with Propidium Iodide (PI) staining solution containing RNase A[1].

-

Causality: RNase A is critical; it degrades RNA so that PI intercalates exclusively into DNA. Because PI fluorescence is directly proportional to DNA content, this allows precise identification of the sub-G1 population (indicative of fragmented apoptotic DNA) and confirms G1 arrest driven by c-Myc silencing[3].

-

References

-

Nimbarte, V. D., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity." ChemMedChem, 16(10), 1667-1679, 2021. URL: [Link]

-

Nimbarte, V. D., et al. "Novel Triazole-Linked Indole Derivatives as Potent Soluble Epoxy Hydrolase Inhibitors With Promising Anticancer Activity." Chemical Biology & Drug Design, 106(3):e70164, 2025. URL: [Link]

-

Gautam, Y., et al. "Design, synthesis and broad spectrum antibreast cancer activity of diarylindoles via induction of apoptosis in aggressive breast cancer cells." Bioorganic & Medicinal Chemistry, 42, 116252, 2021. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Triazole-Linked Indole Derivatives as Potent Soluble Epoxy Hydrolase Inhibitors With Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic analysis of 1-Isopropyl-5-nitroindoline-2,3-dione

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Isopropyl-5-nitroindoline-2,3-dione

Authored by: A Senior Application Scientist

Abstract

1-Isopropyl-5-nitroindoline-2,3-dione, a derivative of the versatile isatin (1H-indole-2,3-dione) scaffold, represents a class of compounds with significant potential in medicinal chemistry and materials science. The introduction of an isopropyl group at the N-1 position and a nitro group at the C-5 position critically modulates the molecule's electronic properties, solubility, and steric profile, influencing its biological activity and reactivity. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights into experimental design, data interpretation, and integrated analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Foundational Concepts

The structural integrity of 1-Isopropyl-5-nitroindoline-2,3-dione is the basis for its unique chemical and physical properties. The isatin core is a privileged structure in drug discovery, known for a wide spectrum of pharmacological activities.[1][2] The electron-withdrawing nature of the two carbonyl groups at positions 2 and 3, combined with the powerful electron-withdrawing nitro group at position 5, renders the aromatic ring electron-deficient. This electronic profile significantly influences the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy. The N-isopropyl group, a bulky and lipophilic moiety, sterically influences the C-2 carbonyl group and provides distinct signals in the aliphatic region of the NMR spectra.

Caption: Molecular structure of 1-Isopropyl-5-nitroindoline-2,3-dione.

Synthesis Pathway Overview

A robust understanding of the compound's synthesis is crucial for anticipating potential impurities that could interfere with spectroscopic analysis. The most direct and efficient synthesis involves the N-alkylation of 5-nitroisatin.[3][4] This procedure leverages a standard nucleophilic substitution mechanism where the deprotonated nitrogen of 5-nitroisatin attacks an isopropyl halide.

Caption: General workflow for the synthesis of 1-Isopropyl-5-nitroindoline-2,3-dione.

Core Spectroscopic Characterization

The following sections provide detailed protocols and expected data for the definitive spectroscopic identification of the target molecule. The causality behind experimental choices is emphasized to ensure a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

Expertise & Causality: The ¹H NMR spectrum provides definitive information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing effects of the nitro and carbonyl groups will cause the aromatic protons to be significantly deshielded (shifted downfield).[5] The isopropyl group will present a characteristic septet for the methine proton (split by the six methyl protons) and a doublet for the two equivalent methyl groups (split by the single methine proton).

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

-

Instrument: Use a 400 MHz (or higher) NMR spectrometer for improved resolution.[6]

-

Acquisition: Acquire a standard single-pulse proton spectrum.

-

Parameters: Use a spectral width of -2 to 14 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and accumulate 16-64 scans to ensure a good signal-to-noise ratio.[6]

-

Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.45 | d (J ≈ 2.5 Hz) | 1H | H-4 |

| ~ 8.30 | dd (J ≈ 9.0, 2.5 Hz) | 1H | H-6 |

| ~ 7.40 | d (J ≈ 9.0 Hz) | 1H | H-7 |

| ~ 4.80 | sept (J ≈ 7.0 Hz) | 1H | N-CH(CH₃)₂ |

| ~ 1.50 | d (J ≈ 7.0 Hz) | 6H | N-CH(CH₃)₂ |

Expertise & Causality: ¹³C NMR spectroscopy complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbons are the most deshielded, appearing far downfield.[5] The aromatic carbons attached to or near the electron-withdrawing groups (C-5, C-7a, C-3a) will also be shifted downfield, while the isopropyl carbons will appear in the upfield aliphatic region.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: Use a 100 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Parameters: Use a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024 or more scans due to the low natural abundance of ¹³C.[6][7]

-

Referencing: Calibrate the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 181.5 | C-3 (Ketone C=O) |

| ~ 157.0 | C-2 (Amide C=O) |

| ~ 151.0 | C-7a |

| ~ 144.0 | C-5 |

| ~ 136.0 | C-3a |

| ~ 126.0 | C-6 |

| ~ 119.0 | C-4 |

| ~ 113.0 | C-7 |

| ~ 46.0 | N-C H(CH₃)₂ |

| ~ 19.5 | N-CH(C H₃)₂ |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The positions of the absorption bands are characteristic of specific bond vibrations. For 1-Isopropyl-5-nitroindoline-2,3-dione, the most prominent signals will be from the two distinct carbonyl groups and the nitro group. The C-3 ketone and C-2 amide carbonyls will have slightly different stretching frequencies.[8][9] The nitro group will exhibit two strong, characteristic stretching vibrations.[5]

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[10]

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Data (ATR):

| Predicted Wavenumber (cm⁻¹) | Functional Group Vibration |

|---|---|

| ~ 1755-1735 | C=O stretching (C-3, ketone) |

| ~ 1735-1715 | C=O stretching (C-2, amide) |

| ~ 1615-1595 | C=C stretching (aromatic) |

| ~ 1535-1505 | N-O asymmetric stretching (nitro) |

| ~ 1355-1335 | N-O symmetric stretching (nitro) |

| ~ 2980-2870 | C-H stretching (aliphatic, isopropyl) |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. For this molecule (C₁₁H₁₀N₂O₄), the monoisotopic mass is 234.0641 Da. The fragmentation pattern is predictable, with likely initial losses of stable neutral molecules (NO₂, CO) or radicals.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.[6]

-

Acquisition: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode. For HRMS, use an Orbitrap or TOF analyzer.

Predicted Mass Spectrometry Data (ESI-HRMS):

| m/z (calculated) | Ion | Description |

|---|---|---|

| 235.0713 | [M+H]⁺ | Protonated molecular ion |

| 189.0815 | [M-NO₂+H]⁺ | Loss of nitro group |

| 207.0764 | [M-CO+H]⁺ | Loss of carbon monoxide |

| 192.0482 | [M-C₃H₇]⁺ | Loss of isopropyl radical (less common in ESI) |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation in the nitro-substituted indoline-2,3-dione system acts as a strong chromophore, leading to characteristic absorption bands in the UV and possibly the near-visible region.[11][12]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute stock solution of the compound in a spectroscopic grade solvent (e.g., 2-propanol or acetonitrile) and create a series of dilutions to find a concentration that gives a maximum absorbance below 1.5 AU.[11]

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Record the absorption spectrum over a wavelength range of 200-700 nm using a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

Predicted UV-Vis Data (in 2-Propanol):

| Predicted λmax (nm) | Associated Electronic Transition |

|---|---|

| ~ 320-350 | π → π* transition of the conjugated nitroaromatic system |

| ~ 240-260 | π → π* transition of the aromatic system |

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple methods. Each technique validates the others, leading to an unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 1-Isopropyl-5-nitroindoline-2,3-dione requires a multi-faceted approach. ¹H and ¹³C NMR spectroscopy provide the foundational data for the carbon-hydrogen framework, while IR spectroscopy rapidly confirms the presence of critical functional groups. High-resolution mass spectrometry validates the molecular formula with high precision, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By systematically applying and integrating the data from these techniques as outlined in this guide, researchers can achieve confident and unambiguous characterization of this and related isatin derivatives, ensuring the scientific integrity required for advanced research and development applications.

References

-

Verma, M., & Pandeya, S. N. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(94), 52059-52085. [Link]

-

Sadler, P. W., Mix, H., & Krause, H. W. (1959). Infrared Spectra and Dehydrogenase Activity of Isatin Derivatives. Journal of the Chemical Society, 667-671. [Link]

-

Yüksek, H., Gürsoy, S., & Alpaslan, K. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 239-246. [Link]

-

Vidhya, P., Sathyanarayanamoorthi, V., Petchiammal, M., & Rathinam, R. (2022). Analysis of IR and Raman spectra of Isatin. AIP Conference Proceedings, 2446(1), 100012. [Link]

-

Gontarska, M., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(15), 4699. [Link]

-

Lee, A. K. Y., et al. (2020). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 4(8), 1226-1235. [Link]

-

Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 27(45), 11627-11632. [Link]

-

Lee, A. K. Y., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Environmental Science & Technology, 58(29), 12345-12354. [Link]

-

Wang, Y., et al. (2015). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. RSC Advances, 5(82), 67041-67049. [Link]

-

Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 929-937. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 133. Infrared spectra and dehydrogenase activity of isatin derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. (PDF) Analysis of IR and Raman spectra of Isatin [academia.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Physicochemical Characterization and Synthetic Validation of 1-Isopropyl-5-nitroindoline-2,3-dione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Rationale

Isatin (indoline-2,3-dione) derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as critical precursors for antiviral, anticancer, and neuroprotective agents. The functionalization of the isatin core at the N1 and C5 positions fundamentally alters its lipophilicity, electron density, and target binding affinity.

1-Isopropyl-5-nitroindoline-2,3-dione (CAS: 2171974-95-9) represents a strategically modified intermediate. The electron-withdrawing nitro group at C5 enhances the electrophilicity of the C3 carbonyl (priming it for nucleophilic attack in downstream synthesis), while the N-isopropyl substitution improves membrane permeability and provides steric shielding. This guide outlines the exact derivation of its molecular formula, its physicochemical properties, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling: Molecular Weight & Formula

To establish the exact molecular weight and formula of 1-Isopropyl-5-nitroindoline-2,3-dione, we begin with the base scaffold, 5-nitroisatin ([1]).

-

Base Scaffold: 5-Nitroisatin has the molecular formula C8H4N2O4 .

-

Alkylation Modification: The N-alkylation process replaces the acidic N-H proton ( -H ) with an isopropyl group ( -C3H7 ).

-

Final Formula Derivation: C8H3N2O4+C3H7=C11H10N2O4 .

Exact Mass Calculation:

-

Carbon (C): 11×12.011=132.121 g/mol

-

Hydrogen (H): 10×1.008=10.080 g/mol

-

Nitrogen (N): 2×14.007=28.014 g/mol

-

Oxygen (O): 4×15.999=63.996 g/mol

-

Total Molecular Weight: 234.211 g/mol

Quantitative Data Summary

| Property | Value |

| Compound Name | 1-Isopropyl-5-nitroindoline-2,3-dione |

| CAS Registry Number | 2171974-95-9[2] |

| Molecular Formula | C11H10N2O4 |

| Molecular Weight | 234.21 g/mol |

| Monoisotopic Mass | 234.0641 Da |

| Hydrogen Bond Donors | 0 (N-H is fully alkylated) |

| Hydrogen Bond Acceptors | 4 (Nitro and Ketone oxygens) |

Synthetic Methodology: N-Alkylation Protocol

To ensure high yield and regioselectivity, the N-alkylation of 5-nitroisatin must be strictly controlled. The acidity of the N-H proton in 5-nitroisatin is significantly enhanced by the electron-withdrawing C5-nitro group, allowing for mild deprotonation.

Causality in Experimental Choices

-

Base Selection ( K2CO3 ): Potassium carbonate is chosen over stronger bases (e.g., NaH or NaOH ) to prevent unwanted ring-opening of the isatin core, which is highly susceptible to nucleophilic attack at the C2 carbonyl under strongly basic aqueous conditions.

-

Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent that excellently solvates the potassium salt of 5-nitroisatin, leaving the nitrogen anion highly reactive (as a "naked nucleophile") for the subsequent SN2 displacement.

-

Electrophile Selection (Isopropyl Iodide): The iodide leaving group provides superior reaction kinetics for the sterically hindered secondary carbon of the isopropyl group compared to bromides or chlorides.

Step-by-Step Experimental Protocol

-

Preparation: Charge a dry, argon-flushed round-bottom flask with 5-nitroisatin (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

-

Deprotonation: Add finely powdered, anhydrous K2CO3 (1.5 eq). Stir at room temperature for 30 minutes.

-

Self-Validation Check: The solution will transition from yellow/orange to a deep red/purple hue, visually confirming the formation of the isatinate anion.

-

-

Alkylation: Dropwise add isopropyl iodide (1.2 eq) via syringe. Elevate the temperature to 60°C and stir for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3).

-

Self-Validation Check: The disappearance of the baseline starting material and the emergence of a higher Rf spot confirms the consumption of the highly polar N-H compound.

-

-

Workup & Purification: Quench the reaction by pouring the mixture into ice-cold distilled water to precipitate the product. Filter the solid, wash extensively with water to remove DMF and inorganic salts, and recrystallize from ethanol to yield pure 1-Isopropyl-5-nitroindoline-2,3-dione.

Reaction logic for the N-alkylation of 5-nitroisatin to yield the target compound.

Analytical Validation Workflow

To establish absolute trustworthiness in the synthesized material, a multi-tiered analytical approach is required to confirm the calculated molecular weight and structural formula.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilized to confirm the exact molecular weight. The expected [M+H]+ peak is m/z 235.07, validating the 234.21 g/mol neutral mass.

-

NMR (Nuclear Magnetic Resonance):

-

1H NMR: The disappearance of the broad N-H singlet (~11.0 ppm) and the appearance of a septet (~4.5 ppm, 1H) and a doublet (~1.5 ppm, 6H) unambiguously confirm the successful incorporation of the isopropyl group.

-

13C NMR: Confirms the 11 distinct carbon environments ( C11 ), particularly the two ketone carbonyls at C2 and C3 (~158 ppm and ~182 ppm, respectively).

-

Self-validating analytical workflow to confirm molecular weight and structural formula.

References

-

Title: Supplier CAS No 2171974-95-9 Source: BuyersGuideChem URL: [Link]

Sources

Purity and characterization of synthetic 1-Isopropyl-5-nitroindoline-2,3-dione

An In-Depth Technical Guide to the Synthesis, Purity, and Characterization of 1-Isopropyl-5-nitroindoline-2,3-dione

Executive Summary

1-Isopropyl-5-nitroindoline-2,3-dione (commonly referred to as 1-isopropyl-5-nitroisatin) is a highly functionalized heterocyclic building block. Isatin (1H-indole-2,3-dione) is a privileged endogenous framework in medicinal chemistry, widely utilized for the development of anticancer, antiviral, and antimicrobial therapeutics[1]. The strategic nitration at the C5 position and N-alkylation with an isopropyl group significantly alter the molecule's electronic distribution, lipophilicity, and steric profile. This technical whitepaper details the mechanistic synthesis, rigorous purification strategies, and comprehensive analytical characterization required to produce pharmaceutical-grade 1-isopropyl-5-nitroindoline-2,3-dione.

Pharmacological Relevance and Structural Chemistry

Isatins contain two cyclic rings: a flat, aromatic six-membered ring and an anti-aromatic five-membered ring containing two carbonyl groups (C2 and C3)[1]. The C3 carbonyl is highly electrophilic, making it a prime target for nucleophilic attack (e.g., forming Schiff bases or hydrazones), while the N1 position is acidic and readily undergoes alkylation[1].

Derivatives of isatin exhibit improved pharmacological properties through strategic hybridization, targeting critical oncogenic pathways such as CDK2, VEGFR-2, and mitochondrial-mediated apoptosis[2]. The introduction of a bulky, electron-donating isopropyl group at N1 increases the compound's lipophilicity (LogP), enhancing cellular membrane permeability. Concurrently, the strongly electron-withdrawing 5-nitro group increases the electrophilicity of the C3 carbonyl, priming the molecule for subsequent derivatization into biologically active spiro-oxindoles or thiosemicarbazones[3].

Mechanistic Synthesis Workflow

The synthesis of 1-isopropyl-5-nitroindoline-2,3-dione relies on the base-catalyzed N-alkylation of 5-nitroisatin. Because the N1 proton of 5-nitroisatin is highly acidic (pKa ~ 8.5, lowered by the electron-withdrawing nitro group), it can be readily deprotonated by mild to moderate bases such as Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF).

Causality in Experimental Design:

-

Base Selection: While Sodium Hydride (NaH) can be used for N-alkylation[3], K₂CO₃ is preferred for isopropylations. NaH can sometimes lead to localized overheating and degradation of the sensitive isatin ring, whereas K₂CO₃ provides a milder, controlled deprotonation.

-

Solvent Choice: DMF is chosen because it easily dissolves both the organic starting material and the inorganic base, stabilizing the resulting isatin N-anion through dipole-ion interactions.

-

Electrophile: Isopropyl bromide (or iodide) is used. Because the isopropyl group is a secondary alkyl halide, it is sterically hindered. The reaction requires elevated temperatures (60–80 °C) to overcome the activation energy barrier for the Sₙ2 displacement, minimizing competing E2 elimination pathways.

Caption: Step-by-step mechanistic workflow for the N-alkylation of 5-nitroisatin.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and specific workup steps ensure that unreacted starting materials and byproducts are systematically eliminated.

Materials:

-

5-Nitroisatin (1.0 eq, 10 mmol, 1.92 g)

-

Potassium carbonate, anhydrous (1.5 eq, 15 mmol, 2.07 g)

-

Isopropyl bromide (1.5 eq, 15 mmol, 1.41 mL)

-

Anhydrous DMF (20 mL)

Procedure:

-

Activation: Charge a 100 mL round-bottom flask equipped with a magnetic stirrer with 5-nitroisatin and anhydrous DMF. Stir until completely dissolved.

-

Deprotonation: Add anhydrous K₂CO₃ in one portion. Causality: The solution will rapidly change from yellow/orange to a deep red/purple, visually confirming the formation of the isatin N-anion. Stir at room temperature for 30 minutes to ensure complete deprotonation.

-

Alkylation: Add isopropyl bromide dropwise via syringe. Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath.

-

In-Process Control (IPC): After 4 hours, monitor the reaction via TLC (Eluent: 3:7 Ethyl Acetate:Hexane). The product spot (higher Rf due to loss of the polar N-H bond) should be dominant.

-

Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-water. Causality: DMF and inorganic salts (KBr, excess K₂CO₃) are highly water-soluble, while the N-alkylated product is highly hydrophobic. This induces immediate precipitation of the crude product.

-

Filtration: Filter the resulting yellow/orange precipitate under vacuum. Wash the filter cake with cold water (3 × 20 mL) to remove residual DMF.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the pure crystalline needles and dry under high vacuum at 40 °C for 12 hours.

Analytical Characterization and Purity Assessment

To certify the compound for downstream biological or synthetic applications, a multi-tiered analytical approach is required.

Spectroscopic Analysis

-

FT-IR (ATR or KBr Pellet): Infrared spectroscopy is critical for confirming functional group transformations[4]. The disappearance of the broad N-H stretch (~3200 cm⁻¹) present in the starting material confirms successful alkylation. Key diagnostic peaks include the C2 amide carbonyl (~1735 cm⁻¹), the C3 ketone carbonyl (~1750 cm⁻¹), and the strong asymmetric/symmetric NO₂ stretches (~1525 and 1340 cm⁻¹).

-

NMR Spectroscopy: Liquid state NMR (1H and 13C) provides absolute structural confirmation[4]. The isopropyl group presents a highly characteristic splitting pattern: a septet integrating to 1 proton (~4.60 ppm) and a doublet integrating to 6 protons (~1.50 ppm). The aromatic region will show three distinct protons, shifted downfield due to the strong electron-withdrawing nature of the C5-nitro group.

-

High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode will yield the [M+H]⁺ or [M+Na]⁺ adduct, confirming the exact molecular weight and elemental composition.

Quantitative Data Summary

| Analytical Technique | Parameter / Assignment | Expected Value / Signal |

| ¹H NMR (400 MHz, CDCl₃) | Isopropyl -CH₃ (6H) | ~1.50 ppm (Doublet, J = 7.0 Hz) |

| Isopropyl -CH (1H) | ~4.60 ppm (Septet, J = 7.0 Hz) | |

| Aromatic C7-H (1H) | ~7.05 ppm (Doublet, J = 8.5 Hz) | |

| Aromatic C4-H (1H) | ~8.45 ppm (Doublet, J = 2.0 Hz) | |

| Aromatic C6-H (1H) | ~8.48 ppm (Doublet of Doublets, J = 8.5, 2.0 Hz) | |

| ¹³C NMR (100 MHz, CDCl₃) | Isopropyl Carbons | ~19.5 ppm (-CH₃), ~44.5 ppm (-CH) |

| Carbonyl Carbons | ~157.5 ppm (C2), ~181.5 ppm (C3) | |

| FT-IR (ATR) | C=O Stretches | 1750 cm⁻¹ (ketone), 1735 cm⁻¹ (amide) |

| -NO₂ Stretches | 1525 cm⁻¹ (asym), 1340 cm⁻¹ (sym) | |

| HRMS (ESI-TOF) | [M+H]⁺ (C₁₁H₁₁N₂O₄) | Calculated: 235.0719, Found: ± 5 ppm |

| HPLC (C18 Column) | Purity (UV at 254 nm) | > 99.0% (Area Normalization) |

Purity Certification Workflow

Caption: Parallel analytical workflow required for the structural certification and batch release.

Conclusion

The synthesis of 1-isopropyl-5-nitroindoline-2,3-dione requires precise control over reaction conditions to ensure high-yield N-alkylation while avoiding degradation of the sensitive isatin core. By utilizing K₂CO₃ in DMF, followed by rigorous aqueous precipitation and recrystallization, researchers can obtain highly pure material. Comprehensive characterization using NMR, FT-IR, and HRMS ensures the structural integrity of the compound, validating its use as an advanced intermediate in the design of novel therapeutics.

References

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC. nih.gov. Retrieved from[Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - ResearchGate. researchgate.net. Retrieved from[Link]

-

Physicochemical Characterization of Nanobiocomposites - IntechOpen. intechopen.com. Retrieved from [Link]

Sources

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical Characterization of Nanobiocomposites | IntechOpen [intechopen.com]

Methodological & Application

Application Note: Evaluating 1-Isopropyl-5-nitroindoline-2,3-dione in Cell Viability Assays

Introduction and Pharmacological Relevance

1-Isopropyl-5-nitroindoline-2,3-dione (CAS: 2171974-95-9) is a highly specialized synthetic building block belonging to the N-alkylated 5-nitroisatin family[1][2]. Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their potent anticancer, anti-inflammatory, and antimicrobial properties[3][4].

The structural modifications in 1-isopropyl-5-nitroindoline-2,3-dione are not arbitrary; they are engineered to maximize cytotoxicity against cancer cells[3][5]. Structure-Activity Relationship (SAR) studies demonstrate that N-alkylation (such as the addition of an isopropyl group) significantly enhances the lipophilicity of the molecule, facilitating better cellular membrane penetration[3][5]. Concurrently, the addition of a 5-nitro group —a strong electron-withdrawing moiety—increases the electrophilic nature of the isatin core, which is critical for binding to intracellular targets[3][5].

This application note provides a comprehensive, self-validating protocol for evaluating the cytotoxicity of 1-isopropyl-5-nitroindoline-2,3-dione using standardized cell viability assays, specifically tailored to address the unique chemical properties of isatin derivatives.

Mechanistic Insights: Why Evaluate N-Alkyl-5-Nitroisatins?

Before designing a cell viability assay, it is crucial to understand the causality behind the compound's biological activity. N-alkylated 5-nitroisatins induce cell death through several well-documented pathways:

-

Microtubule Destabilization: These compounds inhibit tubulin polymerization, leading to the disruption of the cytoskeletal network[3].

-

Cell Cycle Arrest: By destabilizing microtubules and potentially inhibiting Cyclin-Dependent Kinase 2 (CDK2) via ATP-pocket binding, these derivatives halt the cell cycle at the G2/M or G1/S phases[3][6].

-

Apoptosis Induction: The prolonged cell cycle arrest triggers the activation of effector caspases (Caspase-3 and Caspase-7), culminating in programmed cell death[3][7].

Mechanism of Action of N-alkyl-5-nitroisatins in cancer cells.

Experimental Design & Causality

When testing 1-isopropyl-5-nitroindoline-2,3-dione, researchers must account for specific chemical behaviors to ensure trustworthiness in the data:

-

Solubility and Vehicle Control: Isatin derivatives are generally poorly soluble in aqueous media but dissolve well in Dimethyl Sulfoxide (DMSO)[6]. The final DMSO concentration in the culture media must be kept strictly ≤ 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

-

Assay Selection (MTT vs. ATP-based): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for evaluating isatins[8][9]. However, because 5-nitroisatins often present as yellow-to-orange crystalline powders[10], high concentrations of the unwashed drug can interfere with the colorimetric absorbance readout at 570 nm. A background control plate (drug in media without cells) is mandatory to subtract intrinsic compound absorbance.

-

Cell Line Selection: N-alkyl isatins show pronounced selectivity toward leukemic (e.g., U937, Jurkat) and breast adenocarcinoma (e.g., MCF-7) cell lines[3][5].

Step-by-Step Protocol: MTT Cell Viability Assay

This self-validating protocol is optimized for 96-well plate formats to determine the half-maximal inhibitory concentration (IC₅₀) of 1-isopropyl-5-nitroindoline-2,3-dione.

Phase 1: Compound Preparation

-

Stock Solution: Weigh the appropriate mass of 1-isopropyl-5-nitroindoline-2,3-dione and dissolve it in 100% sterile, cell-culture grade DMSO to create a 20 mM stock solution . Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Serial Dilution: Prepare a 2X working concentration series in complete culture media (e.g., DMEM + 10% FBS). Dilute the stock to achieve final well concentrations ranging from 0.1μM to 100μM .

-

Critical Step: Ensure the highest concentration ( 100μM ) contains no more than 0.5% DMSO. Prepare a vehicle control containing the exact same DMSO concentration as your highest drug dose.

-

Phase 2: Cell Plating and Treatment

-

Harvesting: Harvest MCF-7 or U937 cells in the logarithmic growth phase.

-

Seeding: Seed cells into a flat-bottom 96-well plate at a density of 5×103 cells/well (for adherent MCF-7) or 1×104 cells/well (for suspension U937) in 100μL of media.

-

Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow adherent cells to attach.

-

Treatment: Add 100μL of the 2X compound dilutions to the corresponding wells (final volume = 200μL ). Include the following controls:

-

Blank: Media only (no cells, no drug).

-

Vehicle Control: Cells + Media + 0.5% DMSO.

-

Positive Control: Cells + known cytotoxic agent (e.g., Doxorubicin at 1μM ).

-

Background Control: Media + highest drug concentration (no cells) to check for colorimetric interference.

-

-

Incubation: Incubate the treated plates for 48 to 72 hours[8][9].

Phase 3: MTT Addition and Readout

-

MTT Reagent: Prepare a 5mg/mL solution of MTT in sterile PBS.

-

Addition: Add 20μL of the MTT solution to each well. Incubate for 3–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the media (for adherent cells) or centrifuge the plate and aspirate (for suspension cells). Add 150μL of MTT solvent (e.g., 100% DMSO or acidified isopropanol) to each well.

-

Agitation: Place the plate on an orbital shaker for 15 minutes protected from light to fully dissolve the formazan.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength to subtract cellular debris background.

Standard workflow for evaluating isatin derivatives via MTT cell viability assay.

Data Presentation & Expected Outcomes

To calculate cell viability, use the following formula:

% Viability=(AbsorbanceVehicle−AbsorbanceBlankAbsorbanceSample−AbsorbanceBlank)×100Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ using non-linear regression analysis.

Representative Comparative Data (Mock Data based on Isatin SAR Literature)

| Compound | Cell Line | Incubation Time | IC₅₀ ( μM ) | Mechanism / Note |

| Unsubstituted Isatin | MCF-7 | 48 h | > 100 | Weak baseline cytotoxicity. |

| 5-Nitroisatin | MCF-7 | 48 h | ~ 65.0 | Enhanced by electron-withdrawing group[11]. |

| 1-Isopropyl-5-nitroisatin | MCF-7 | 48 h | ~ 12.5 | Lipophilic N-alkylation significantly boosts potency[3][5]. |

| 1-Isopropyl-5-nitroisatin | U937 | 48 h | ~ 4.2 | High selectivity for leukemic lineages[3]. |

| Doxorubicin (Control) | MCF-7 | 48 h | 0.8 | Standard positive control. |

Note: The addition of the N-isopropyl group drastically lowers the IC₅₀ compared to the parent 5-nitroisatin by improving cellular uptake and target affinity.

References

-

An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Isatins Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities PubMed Central (PMC) / Research in Pharmaceutical Sciences URL:[Link]

-

5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking Natural Product Research / PubMed URL:[Link]

-

Synthesis, Molecular Docking Study, Anti-Oxidant and Cytotoxicity Evaluation of New Spiro Six Membered Ring Derivatives of 5-nitro isatin Iraqi Journal of Pharmaceutical Sciences URL:[Link]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. 667463-68-5|6-Bromo-5-nitroindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]